molecular formula C7H7ClOS B1282311 5-Ethylthiophene-3-carbonyl chloride CAS No. 95330-74-8

5-Ethylthiophene-3-carbonyl chloride

Cat. No.: B1282311
CAS No.: 95330-74-8
M. Wt: 174.65 g/mol
InChI Key: GNEDFVAQXNGHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylthiophene-3-carbonyl chloride is an organic compound with the molecular formula C₇H₇ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylthiophene-3-carbonyl chloride typically involves the chlorination of 5-ethylthiophene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to optimize yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous gases .

Chemical Reactions Analysis

Types of Reactions

5-Ethylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Alcohols: Resulting from reduction reactions.

    Sulfoxides and Sulfones: Produced via oxidation reactions.

Scientific Research Applications

5-Ethylthiophene-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The thiophene ring can participate in π-π interactions and electron-donating effects, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-3-carbonyl chloride
  • 5-Propylthiophene-3-carbonyl chloride
  • 5-Butylthiophene-3-carbonyl chloride

Comparison

5-Ethylthiophene-3-carbonyl chloride is unique due to its specific ethyl substitution on the thiophene ring. This substitution affects its reactivity and physical properties compared to other similar compounds. For instance, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-ethylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEDFVAQXNGHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538097
Record name 5-Ethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95330-74-8
Record name 5-Ethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.